2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method is the reaction of phthalic anhydride with 5-amino-2-methylbenzylamine under solventless conditions, which is both environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve large-scale condensation reactions using phthalic anhydride and appropriate amines. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different isoindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. These interactions contribute to its biological effects and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylphenol: Shares structural similarities but differs in functional groups and biological activities.
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Another compound with similar structural motifs but distinct chemical properties and applications.
Uniqueness
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer specific biological activities and make it a valuable compound for medicinal chemistry and drug development .
Properties
CAS No. |
6284-54-4 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(5-amino-2-methylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-10-6-7-12(17)8-11(10)9-18-15(19)13-4-2-3-5-14(13)16(18)20/h2-8H,9,17H2,1H3 |
InChI Key |
UZGFGLFLWJGPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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